ノレチンドロン酢酸 3-エチルエーテル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

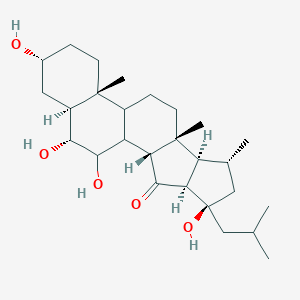

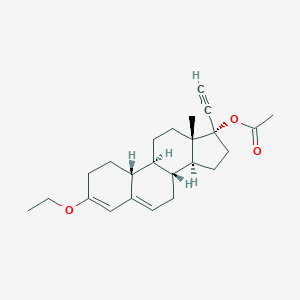

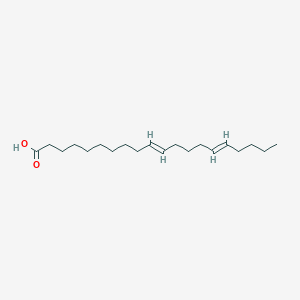

Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

科学的研究の応用

Norethindrone Acetate 3-Ethyl Ether has several scientific research applications. It is used in proteomics research and as a biochemical reagent . Its unique properties make it valuable in studies related to hormone therapy, contraception, and the treatment of hormone-mediated illnesses such as endometriosis . Additionally, it is used in the development of new pharmaceuticals and in various industrial applications .

作用機序

Target of Action

Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .

Mode of Action

Norethindrone Acetate 3-Ethyl Ether acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a prodrug of norethisterone in the body .

Pharmacokinetics

Norethindrone Acetate 3-Ethyl Ether is subject to first-pass metabolism after oral dosing, resulting in an absolute bioavailability of approximately 64% for norethindrone . It is rapidly and extensively metabolized after its intravenous administration to women . The medication is a prodrug of norethindrone in the body .

Result of Action

Norethindrone Acetate 3-Ethyl Ether is used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .

Action Environment

The action of Norethindrone Acetate 3-Ethyl Ether can be influenced by various environmental factors. For instance, it has been suggested that a combination of ethinylestradiol and norethindrone may cause embryonic damage in a zebrafish model in a dose and time responsive manner

Safety and Hazards

将来の方向性

Norethindrone Acetate 3-Ethyl Ether is currently used for contraception, treatment of abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . Future research may focus on its potential uses in other medical conditions, as well as further investigation into its safety and efficacy .

準備方法

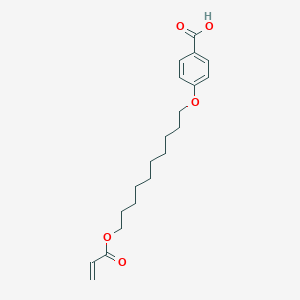

The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .

化学反応の分析

Norethindrone Acetate 3-Ethyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetylene, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ethynylation step produces an intermediate that is further processed to obtain the final compound .

類似化合物との比較

Norethindrone Acetate 3-Ethyl Ether is similar to other progestins such as norethindrone and norethindrone acetate . its unique chemical structure, which includes an ethyl ether group, distinguishes it from these compounds. This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

Similar Compounds::- Norethindrone

- Norethindrone Acetate

- Ethinylestradiol

- Levonorgestrel

Norethindrone Acetate 3-Ethyl Ether stands out due to its specific chemical modifications, which may offer unique benefits in certain medical and research contexts .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the conversion of Norethindrone to Norethindrone Acetate followed by the reaction of Norethindrone Acetate with Ethanol in the presence of Acid catalyst to form Norethindrone Acetate 3-Ethyl Ether.", "Starting Materials": [ "Norethindrone", "Acetic Anhydride", "Pyridine", "Ethanol", "Sulfuric Acid" ], "Reaction": [ "Step 1: Norethindrone is reacted with Acetic Anhydride in the presence of Pyridine to form Norethindrone Acetate.", "Step 2: Norethindrone Acetate is then reacted with Ethanol in the presence of Sulfuric Acid catalyst to form Norethindrone Acetate 3-Ethyl Ether.", "Step 3: The product is then purified by recrystallization or chromatography." ] } | |

CAS番号 |

50717-99-2 |

分子式 |

C24H32O3 |

分子量 |

368.5 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |

InChIキー |

BKNXOKQXQDHUJC-KAGYXSEVSA-N |

異性体SMILES |

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |

SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

正規SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

同義語 |

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate](/img/structure/B114801.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)